molecular formula C23H23N5O B12158814 N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(2-pyrimidinylamino)propanamide

N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(2-pyrimidinylamino)propanamide

Cat. No.: B12158814
M. Wt: 385.5 g/mol
InChI Key: QEIOAIKZSNTMRZ-UHFFFAOYSA-N
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Description

. Let’s explore its properties and applications.

Preparation Methods

The synthesis of this compound involves the reaction between tryptamine (1) and ibuprofen (2) using N,N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent. DCC facilitates the coupling between the amine group of tryptamine and the carboxyl group of ibuprofen, leading to the formation of the desired amide (3) .

Chemical Reactions Analysis

    Reactions: The compound can undergo various chemical transformations, including oxidation, reduction, and substitution reactions.

    Common Reagents and Conditions: DCC is commonly used for amide bond formation. Other reagents may include oxidizing agents (e.g., peracids) or reducing agents (e.g., hydrides).

    Major Products: The primary product is N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(2-pyrimidinylamino)propanamide (3).

Scientific Research Applications

    Chemistry: This compound’s unique structure makes it valuable for medicinal chemistry research.

    Biology: It could serve as a scaffold for designing bioactive molecules.

    Industry: Its synthesis and derivatives may find use in drug development.

Comparison with Similar Compounds

    Similar Compounds:

Properties

Molecular Formula

C23H23N5O

Molecular Weight

385.5 g/mol

IUPAC Name

N-[2-(1H-indol-3-yl)-2-phenylethyl]-3-(pyrimidin-2-ylamino)propanamide

InChI

InChI=1S/C23H23N5O/c29-22(11-14-26-23-24-12-6-13-25-23)28-15-19(17-7-2-1-3-8-17)20-16-27-21-10-5-4-9-18(20)21/h1-10,12-13,16,19,27H,11,14-15H2,(H,28,29)(H,24,25,26)

InChI Key

QEIOAIKZSNTMRZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C(CNC(=O)CCNC2=NC=CC=N2)C3=CNC4=CC=CC=C43

Origin of Product

United States

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